2,4-Dimethyl-3,5-dinitrothiophene

Description

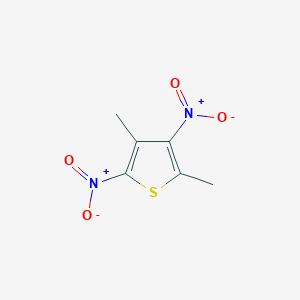

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H6N2O4S |

|---|---|

Molecular Weight |

202.19g/mol |

IUPAC Name |

2,4-dimethyl-3,5-dinitrothiophene |

InChI |

InChI=1S/C6H6N2O4S/c1-3-5(7(9)10)4(2)13-6(3)8(11)12/h1-2H3 |

InChI Key |

GTIVWUMMFWRGAJ-UHFFFAOYSA-N |

SMILES |

CC1=C(SC(=C1[N+](=O)[O-])C)[N+](=O)[O-] |

Canonical SMILES |

CC1=C(SC(=C1[N+](=O)[O-])C)[N+](=O)[O-] |

Origin of Product |

United States |

Reactivity and Mechanistic Pathways of 2,4 Dimethyl 3,5 Dinitrothiophene and Substituted Dinitrothiophenes

Nucleophilic Aromatic Substitution (SNAr) Reactions

Aromatic rings, typically nucleophilic, can undergo nucleophilic substitution when substituted with strong electron-withdrawing groups like the nitro group. chemistrysteps.com This process, known as the SNAr (addition-elimination) mechanism, is a primary reaction pathway for nitrothiophenes. nih.gov The electron-withdrawing substituents activate the ring for nucleophilic attack. nih.gov The reaction generally proceeds via a two-step mechanism involving the formation of a carbanion intermediate. chemistrysteps.com

An illustrative example of the reactivity of dinitrothiophenes with amines is the reaction of 2,5-dimethyl-3,4-dinitrothiophene (B14613727) with secondary amines such as morpholine (B109124) and piperidine (B6355638). rsc.org In this reaction, carried out in the neat amine, a subsequent cyclization occurs, leading to the formation of 2,5-dimethyl-trans-2,3-dimorpholino-4-nitro-2,3-dihydrothiophene and 2,5-dimethyl-trans-2,3-dipiperidino-4-nitro-2,3-dihydrothiophen, respectively. rsc.org The structure of the dimorpholino derivative has been confirmed by X-ray analysis, which revealed a puckered dihydrothiophene ring with significantly different C-S bond lengths. rsc.org

Table 1: Reaction of 2,5-Dimethyl-3,4-dinitrothiophene with Secondary Amines This table summarizes the reaction of a substituted dinitrothiophene with secondary amines, resulting in dihydrothiophene derivatives.

| Reactant | Nucleophile | Product |

| 2,5-Dimethyl-3,4-dinitrothiophene | Morpholine | 2,5-Dimethyl-trans-2,3-dimorpholino-4-nitro-2,3-dihydrothiophene |

| 2,5-Dimethyl-3,4-dinitrothiophene | Piperidine | 2,5-Dimethyl-trans-2,3-dipiperidino-4-nitro-2,3-dihydrothiophene |

A key feature of nucleophilic aromatic substitution on electron-deficient aromatic compounds is the formation of a Meisenheimer complex. wikipedia.org This complex is a 1:1 adduct formed between the aromatic molecule and the nucleophile, and it serves as a reactive intermediate in the SNAr pathway. wikipedia.orgmdpi.com The stability of the Meisenheimer complex is influenced by the number and position of electron-withdrawing groups on the aromatic ring. researchgate.net

In nitrothiophene systems, the attack of a nucleophile on the ring can lead to the formation of these stable intermediates. researchgate.net For instance, nitrothiophene derivatives that lack a leaving group, such as 2,4-dinitrothiophene (B13399970), are thought to exert their biological activity by forming Meisenheimer complexes with intracellular thiols. researchgate.net The formation of these complexes has been studied for various nitro-aromatic compounds, and they can be isolated and characterized, particularly the spirocyclic variants which can be exceptionally stable. mdpi.com The biodegradation of 2,4,6-trinitrophenol, for example, proceeds through the formation of a hydride-Meisenheimer complex. nih.gov

Computational studies, particularly using Density Functional Theory (DFT), have provided significant insights into the SNAr mechanism in nitrothiophene systems. researchgate.net For the reaction of 2-methoxy-3,5-dinitrothiophene with a secondary amine, DFT calculations have confirmed the formation of a zwitterionic intermediate during the rate-determining step. researchgate.net However, the structure of this zwitterion is more diffuse than traditionally depicted, with the nucleophilic nitrogen not fully bonded to the carbon and the leaving group beginning to detach. researchgate.net

The energy barrier for the formation of this zwitterion in methanol (B129727) was calculated to be 17.78 kcal/mol. researchgate.net Following the formation of the zwitterion, the most probable pathway for the reaction to proceed involves a second amine molecule. This second amine acts as a catalyst, converting the zwitterion into a carbanion through a hydrogen-bonding association, a step with a very low activation barrier of 2.25 kcal/mol. researchgate.net The presence of a second nitro group, as in 2-methoxy-3,5-dinitrothiophene, alters the structure of the carbanion by localizing the negative charge on the carbon atom bearing this second nitro group. researchgate.net Kinetic studies on various dinitrothiophene derivatives have helped to quantify their electrophilicity, providing a means to predict reactivity. nih.govacs.org

Table 2: Calculated Energy Barriers for the SNAr Reaction of 2-Methoxy-3,5-dinitrothiophene with Dimethylamine This table presents theoretical energy barriers for key steps in the SNAr reaction mechanism.

| Mechanistic Step | Solvent | Calculated Activation Barrier (kcal/mol) |

| Zwitterion Formation | Methanol | 17.78 |

| Carbanion Formation (catalyzed by a second amine molecule) | Methanol | 2.25 |

Reduction Reactions and Amino Group Derivatization

The nitro groups of dinitrothiophenes can be selectively reduced to amino functionalities, which are versatile intermediates for the synthesis of various heterocyclic systems.

The reduction of dinitrothiophenes to their corresponding diamino derivatives is a key synthetic transformation. For example, 2,5-dibromo-3,4-dinitrothiophene (B14878) can be reduced to 3,4-diaminothiophene (B2735483) dihydrochloride (B599025) in high yield using tin powder in an acidic medium. nih.govacs.org Similarly, 2,5-disubstituted-3,4-dinitrothiophenes are reduced to their respective diaminothiophenes using anhydrous tin chloride in concentrated hydrochloric acid. db-thueringen.de

Another interesting reaction is the treatment of 3,4-dinitrothiophene with an aryl Grignard reagent. researchgate.net This reaction leads to the reduction of one nitro group to an amino group, accompanied by the ipso-substitution of a hydrogen atom with an orthophenolic group on the carbon adjacent to the newly formed amino group. researchgate.net

The 3,4-diaminothiophene derivatives produced from the reduction of dinitrothiophenes are valuable precursors for the synthesis of fused heterocyclic systems like thienopyrazines and thieno[3,4-b]thiadiazoles. These compounds are of interest for their applications in organic electronics.

Thienopyrazines can be synthesized through the condensation of 3,4-diaminothiophene with various 1,2-dicarbonyl compounds. nih.govacs.orgcnr.it For instance, the reaction of 3,4-diaminothiophene dihydrochloride with diketones like 3,4-hexanedione, benzil, or diethyl 2,3-dioxosuccinate in a basic environment yields the corresponding thienopyrazine building blocks. nih.govacs.org This approach provides a modular and efficient route to a variety of thienopyrazine-based materials. cnr.it Similarly, the reduction of the nitro groups in 2,5-dibromo-3,4-dinitrothiophene and subsequent reactions can lead to the formation of thieno[3,4-b]thiadiazole derivatives, which are also used in the development of materials for organic photodetectors.

Cross-Coupling and Carbon-Carbon Bond Formation Reactions

The introduction of nitro groups onto the thiophene (B33073) ring significantly influences its electronic properties, making it a valuable building block in materials science. Palladium-catalyzed cross-coupling reactions are powerful tools for creating carbon-carbon bonds, enabling the synthesis of complex conjugated systems from dinitrothiophene precursors.

Suzuki and Stille cross-coupling reactions are among the most effective methods for the synthesis of biaryls and conjugated polymers. wikipedia.orglibretexts.org These reactions typically involve the palladium-catalyzed coupling of an organohalide with an organoboron compound (Suzuki) or an organotin compound (Stille). wikipedia.orglibretexts.org For dinitrothiophene derivatives, the presence of electron-withdrawing nitro groups enhances the reactivity of the thiophene core toward oxidative addition in the catalytic cycle.

Halogenated dinitrothiophenes, particularly 2,5-dibromo-3,4-dinitrothiophene, are common precursors for these coupling reactions. nih.govresearchgate.net The bromine atoms at the 2- and 5-positions are readily displaced in palladium-catalyzed reactions. In a typical Stille coupling, 2,5-dibromo-3,4-dinitrothiophene can be reacted with an organotin reagent, such as 2-(tributylstannyl)thiophene, in the presence of a palladium catalyst like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) to yield dinitro-substituted oligothiophenes. researchgate.netmychemblog.com Similarly, the Suzuki coupling utilizes organoboron derivatives, such as thiophene boronic acids, offering an alternative pathway that avoids the use of toxic organotin compounds. wikipedia.orgnih.gov

The general strategies for these couplings are applicable to derivatives of 2,4-dimethyl-3,5-dinitrothiophene, provided a halogen atom is introduced at a reactive position. For instance, a hypothetical brominated derivative, such as 2-bromo-4-methyl-3,5-dinitrothiophene, would be an excellent candidate for such cross-coupling reactions. Kinetic studies on the reaction of 2-bromo-3,5-dinitro-4-methylthiophene with nucleophiles have shown that the methyl group has a measurable electronic and steric effect on the reaction rates, a factor that would also influence the efficiency of cross-coupling reactions. researchgate.net

Table 1: Representative Conditions for Stille and Suzuki Coupling of Halogenated Dinitrothiophenes

| Coupling Type | Halogenated Thiophene | Coupling Partner | Catalyst | Base | Solvent | Product Example | Reference |

| Stille | 2,5-Dibromo-3,4-dinitrothiophene | 2-(Tributylstannyl)thiophene | Pd(PPh₃)₄ | - | Toluene | 3',4'-Dinitro-2,2':5',2''-terthiophene | nih.govresearchgate.net |

| Suzuki | 2,5-Dibromo-3,4-dinitrothiophene | Thiophene-2-boronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/Water | 3',4'-Dinitro-2,2':5',2''-terthiophene | nih.gov |

| Stille | 3,5-Bis(5-bromothien-2-yl)-4H-1,2,6-thiadiazin-4-one | 2-(Tributylstannyl)thiazole | Pd(PPh₃)₂Cl₂ | - | Toluene | 3,5-Bis[5-(thiazol-2-yl)thien-2-yl]-4H-1,2,6-thiadiazin-4-one | researchgate.net |

The synthesis of well-defined oligothiophenes and polythiophenes is of great interest for applications in organic electronics. scispace.comresearchgate.net The electronic properties of these materials can be tuned by the introduction of electron-donating and electron-withdrawing groups onto the thiophene rings. Dinitrothiophenes serve as electron-accepting units in donor-acceptor-donor type structures.

Stille and Suzuki coupling reactions are the primary methods for the step-wise synthesis of oligothiophenes from halogenated dinitrothiophene monomers. nih.gov By coupling 2,5-dibromo-3,4-dinitrothiophene with one equivalent of a monofunctionalized thiophene (e.g., 2-thienylmagnesium bromide in a Kumada-type coupling or a thiophene boronic acid in a Suzuki coupling), a dinitro-bithiophene can be formed. This can then be subjected to a second coupling reaction with a different thiophene derivative to create asymmetric oligomers. Repetitive coupling sequences allow for the construction of longer, well-defined oligothiophenes. scispace.com

Polythiophenes can be synthesized through the polycondensation of dihalogenated dinitrothiophene monomers with bis-organometallic reagents, such as a bis(stannyl)thiophene or a diboronic acid ester of a thiophene. For instance, the polymerization of 2,5-dibromo-3,4-dinitrothiophene with a distannylated bithiophene would lead to a poly(dinitroterthiophene). The presence of the nitro groups generally enhances the electron affinity of the resulting polymers, which is a desirable characteristic for n-type semiconductor materials in organic electronic devices. While direct polymerization of this compound has not been extensively reported, its halogenated derivatives would be expected to undergo similar polymerization reactions to yield polythiophenes with tailored electronic properties.

Ring-Opening Reactions and Formation of Conjugated Butadienic Building Blocks

Nitro-substituted thiophenes are known to undergo ring-opening reactions under various conditions, providing access to highly functionalized acyclic building blocks. chim.it The reaction of 3,4-dinitrothiophene with secondary amines, for example, leads to the formation of 1,4-diamino-2,3-dinitro-1,3-butadienes through a process involving nucleophilic attack on the thiophene ring, cleavage of the carbon-sulfur bonds, and extrusion of the sulfur atom. arkat-usa.org

This ring-opening provides a synthetic route to conjugated dinitro-dienes, which are versatile intermediates for the synthesis of other cyclic and acyclic compounds. researchgate.net For instance, (E,E)-1,4-bis(diethylamino)-2,3-dinitro-1,3-butadiene, derived from the ring-opening of 3,4-dinitrothiophene, can further react with Grignard reagents to produce 1,4-disubstituted-2,3-dinitro-1,3-butadienes. researchgate.netresearchgate.net

However, the substitution pattern on the thiophene ring can significantly alter the course of the reaction. In the case of 2,5-dimethyl-3,4-dinitrothiophene, its reaction with secondary amines such as morpholine or piperidine does not lead to a complete ring-opening and sulfur extrusion. Instead, the reaction yields 2,5-dimethyl-trans-2,3-diamino-4-nitro-2,3-dihydrothiophene derivatives. rsc.org This outcome suggests that the methyl groups at the 2- and 5-positions sterically or electronically disfavor the complete fragmentation of the thiophene ring, leading to the formation of a stable dihydrothiophene adduct instead. rsc.org This demonstrates that while the dinitro substitution activates the thiophene ring for nucleophilic attack, other substituents play a crucial role in directing the reaction pathway.

Reactions with Organometallic Reagents (e.g., Grignard Reagents)

The reaction of dinitrothiophenes with potent nucleophiles like Grignard reagents can lead to complex chemical transformations. adichemistry.comlibretexts.org The treatment of 3,4-dinitrothiophene with aryl Grignard reagents results in a multifaceted reaction. researchgate.net Instead of a simple addition or substitution, one of the nitro groups is reduced to an amino group, and an ipso-substitution occurs on the carbon atom adjacent to the newly formed amino group, leading to the formation of 2-(3-amino-4-nitrothiophen-2-yl)phenols. researchgate.net A proposed mechanism involves a complex sequence of steps, potentially initiated by an electron transfer process from the Grignard reagent to the dinitrothiophene. researchgate.net

Table 2: Products from the Reaction of 3,4-Dinitrothiophene with Aryl Grignard Reagents

| Aryl Grignard Reagent (ArMgBr) | Product | Yield | Reference |

| Phenylmagnesium bromide | 2-(3-Amino-4-nitrothiophen-2-yl)phenol | 32% | researchgate.net |

| 4-Methylphenylmagnesium bromide | 2-(3-Amino-4-nitrothiophen-2-yl)-4-methylphenol | 35% | researchgate.net |

| 4-Methoxyphenylmagnesium bromide | 2-(3-Amino-4-nitrothiophen-2-yl)-4-methoxyphenol | 30% | researchgate.net |

| 1-Naphthylmagnesium bromide | 1-(3-Amino-4-nitrothiophen-2-yl)-2-naphthol | 28% | researchgate.net |

For this compound, the presence of methyl groups and the different positioning of the nitro groups would likely lead to a different reaction outcome with Grignard reagents. The Grignard reagent could potentially attack one of the nitro groups or a ring carbon. The steric hindrance from the methyl groups might influence the site of attack. It is also possible that, similar to the reaction with amines, the reaction may not proceed to a complete ring rearrangement, but could result in addition products or reduction of the nitro groups. Further research is needed to fully elucidate the reactivity of this compound with organometallic reagents.

Structural Elucidation and Advanced Characterization Techniques Applied to Dinitrothiophenes

X-ray Crystallography for Molecular and Supramolecular Architecture Determination

The amenability of many dinitrothiophene derivatives to crystallization has enabled detailed structural analysis. For instance, new nitration methods have facilitated the high-yield synthesis of 2,5-dihalo-3,4-dinitrothiophenes, which readily form crystals suitable for X-ray diffraction. researchgate.net

Specific examples of crystal structure determinations include:

2,5-Dibromo-3,4-dinitrothiophene (B14878) crystallizes in the monoclinic space group C2/c. researchgate.net

2,5-Dichloro-3,4-dinitrothiophene (B1581617) crystallizes in the tetragonal space group I-42d. researchgate.netbiosynth.com

2-Bromo-5-chloro-3,4-dinitrothiophene crystallizes in the triclinic space group P-1. researchgate.net

The reaction of 2,5-dimethyl-3,4-dinitrothiophene (B14613727) with morpholine (B109124) results in 2,5-Dimethyl-trans-2,3-dimorpholino-4-nitro-2,3-dihydrothiophene . rsc.org Its structure was unambiguously confirmed through X-ray analysis, revealing a monoclinic crystal system with the space group P2₁/n. rsc.org

The crystallographic data for these representative compounds are summarized in the table below.

Crystal structure analysis extends beyond simple connectivity to reveal detailed conformational features and non-covalent interactions that dictate the supramolecular assembly.

In the structure of 2,5-dimethyl-trans-2,3-dimorpholino-4-nitro-2,3-dihydrothiophene , the dihydrothiophene ring is not planar but is puckered. rsc.org A similar puckering, interpreted as a half-chair conformation, is observed in the 2,3-dihydrothiophene (B74016) ring of trans-2,3-bis(mesitylthio)-4-nitro-2,3-dihydrothiophene. rsc.org This puckering is a consequence of accommodating substituents and minimizing steric strain. The analysis of this compound also revealed some short intra- and inter-molecular contacts, indicating significant steric hindrance. rsc.org

A key feature in the solid-state assemblies of 2,5-dihalo-3,4-dinitrothiophenes is the presence of halogen bonding. researchgate.net This is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid), interacting with a nucleophilic region on an adjacent molecule, such as the oxygen atoms of the nitro groups. researchgate.netnih.govwhiterose.ac.uk These interactions play a significant role in organizing the molecules into well-defined supramolecular structures. researchgate.net The strength of these halogen bonds generally increases with the size of the halogen atom (I > Br > Cl). nih.gov

Hydrogen bonding is another crucial directional interaction that can define the crystal packing, as seen in the inverse dimers formed by some hydrazide-hydrazone derivatives. nih.gov In the absence of strong hydrogen bond donors, weaker C—H···O interactions can also contribute to the stability of the crystal lattice. mdpi.com

Advanced Spectroscopic Characterization (NMR, FTIR, Mass Spectrometry) for Structural Confirmation

While X-ray crystallography provides the ultimate structural detail for solids, spectroscopic methods are indispensable for confirming structures in solution and for routine characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the molecular framework of dinitrothiophenes. mdpi.com For example, ¹³C NMR data is available for compounds like 2,4-dinitrothiophene (B13399970) and 2,5-dichloro-3,4-dinitrothiophene. nih.govnih.gov These spectra provide information on the chemical environment of each carbon and hydrogen atom, allowing for the verification of the substitution pattern on the thiophene (B33073) ring.

Fourier-Transform Infrared (FTIR) Spectroscopy : FTIR spectroscopy is used to identify the functional groups present in a molecule. azooptics.com In dinitrothiophenes, characteristic absorption bands for the nitro groups (NO₂) are prominent. For instance, in polythiophene composites, the C=C stretching vibration from the thiophene ring is observed around 1540 cm⁻¹, while C-S bond vibrations appear at lower wavenumbers (e.g., 709 cm⁻¹). nih.gov FTIR spectra have been recorded for 2,5-dichloro-3,4-dinitrothiophene nih.gov and 2,5-dibromo-3,4-dinitrothiophene nih.gov, serving as a unique fingerprint for each compound.

Mass Spectrometry (MS) : Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition. eurofins-biomnis.com The mass spectra of 2,5-dichloro-3,4-dinitrothiophene nih.gov and 2,5-dibromo-3,4-dinitrothiophene nih.gov have been documented, providing confirmation of their respective molecular formulas. High-resolution mass spectrometry (HRMS) is particularly useful for verifying the molecular ion and isotopic patterns, which is especially important for halogenated compounds.

Thermal and Morphological Characterization of Polymeric Derivatives

For polymeric materials derived from thiophenes, understanding their thermal stability and morphology is crucial for potential applications.

Thermogravimetric Analysis (TGA) is a thermal analysis technique used to measure changes in the mass of a material as a function of temperature in a controlled atmosphere. advanced-emc.com TGA studies on polythiophene and its derivatives reveal their thermal stability and degradation behavior.

Pure polythiophene exhibits a two-step degradation process, with the first step often corresponding to the loss of solvent or dopant and the second to the thermal depolymerization of the polymer backbone. nih.govias.ac.in The 10% weight loss temperature (T₁₀) for polythiophene has been reported at 315 °C. nih.gov

Oligomers of pyrene-containing thiophenes are thermally stable up to 250 °C, with T₁₀ values ranging from 256–299 °C. mdpi.com

Composites of polythiophene are often more thermally stable than the pure polymer. rasayanjournal.co.in For example, a composite with TiO₂ was found to be more stable than undoped polythiophene. rasayanjournal.co.in The degradation of polythiophene often begins with the loss of the dopant component around 280-300 °C, followed by the degradation of the polymer itself at temperatures above 350-400 °C. rasayanjournal.co.in

Electron Microscopy , such as Scanning Electron Microscopy (SEM), is used to investigate the surface morphology of materials. For polythiophene derivatives, SEM analysis can reveal changes in morphology upon doping, such as the transition from an amorphous to a more crystalline structure or the formation of nano-sized grains in composites. rasayanjournal.co.in Powder X-ray diffraction (XRD) studies often complement these findings, confirming whether the polymers have an amorphous or crystalline nature in the solid state. researchgate.net

Theoretical and Computational Investigations of Dinitrothiophene Systems

Quantum Chemical Studies (Density Functional Theory, Time-Dependent Density Functional Theory)

No specific peer-reviewed studies employing Density Functional Theory (DFT) or Time-Dependent Density Functional Theory (TD-DFT) to investigate 2,4-Dimethyl-3,5-dinitrothiophene were identified. Such studies are crucial for understanding the electronic properties and reactivity of novel compounds.

Reaction Mechanism Elucidation and Transition State Analysis

There is no available research that elucidates the reaction mechanisms involving this compound or analyzes its transition states. While studies have been conducted on the ambident reactivity of other isomers like 3,5-dinitrothiophene, this specific analysis has not been extended to the dimethylated compound. nih.gov

Modeling of Electronic Structure, Charge Distribution, and Reaction Intermediates

Detailed modeling of the electronic structure, charge distribution, or potential reaction intermediates such as carbanions or zwitterions for this compound is not present in the current body of scientific literature. DFT calculations have been performed on related compounds like 2,5-bis(2-thienyl)-3,4-dinitrothiophene (B1611423) to determine HOMO/LUMO energies, but this data is not transferable to the specific isomer .

Conformational Analysis and Molecular Dynamics Simulations

No publications were found that report on the conformational analysis or molecular dynamics simulations of this compound. These computational methods are essential for understanding the three-dimensional structure and dynamic behavior of molecules, which in turn influence their physical and chemical properties.

Application of Physical Organic Chemistry Principles

The application of established physical organic chemistry principles to quantitatively describe the reactivity of this compound has not been documented.

Hammett and Ingold-Yukawa-Tsuno Equation Correlations for Reactivity

There are no studies available that apply the Hammett or Ingold-Yukawa-Tsuno equations to correlate the reactivity of this compound with its substituent effects.

Determination of Electrophilicity Parameters

The electrophilicity parameter (E) for this compound has not been experimentally determined or theoretically calculated. In contrast, such parameters have been quantified for other isomers, such as 3,5-dinitrothiophene, providing valuable insights into their reactivity which are currently lacking for the dimethylated analogue. nih.govacs.org

Substituent Effects on the Reactivity and Electronic Properties of Dinitrothiophenes

The Electron-Withdrawing Nature of Nitro Groups and its Impact on Ring Activation/Deactivation

The presence of two nitro (NO₂) groups at the 3 and 5 positions of the thiophene (B33073) ring has a profound impact on its reactivity. The nitro group is a powerful electron-withdrawing group due to both the inductive and resonance effects. minia.edu.eglibretexts.orgdu.edu.eg This strong electron withdrawal significantly reduces the electron density of the thiophene ring, a phenomenon known as deactivation. minia.edu.eglibretexts.org

The deactivation of the aromatic ring makes it less susceptible to electrophilic substitution reactions, which typically require an electron-rich aromatic system. Conversely, this electron deficiency enhances the ring's susceptibility to nucleophilic aromatic substitution (SNAr) reactions. unipa.itacs.org The carbon atoms of the thiophene ring become more electrophilic and are thus more readily attacked by nucleophiles. In dinitrothiophenes, the positions ortho and para to the nitro groups are particularly activated towards nucleophilic attack.

The electron-withdrawing effect of the nitro groups can be quantified by comparing the reactivity of substituted thiophenes. For instance, kinetic studies on various dinitrothiophene derivatives show a significant increase in reactivity towards nucleophiles compared to their non-nitrated counterparts. nih.govacs.org

Table 1: Comparison of Electrophilicity Parameters (E) for various Thiophene Derivatives.

| Compound | Substituents | Electrophilicity Parameter (E) | Reference |

|---|---|---|---|

| 2,5-Dinitrothiophene | 2,5-di-NO₂ | -13.42 | nih.govacs.org |

| 3-Cyano-5-nitrothiophene | 3-CN, 5-NO₂ | -16.48 | nih.govacs.org |

| 3,5-Dicyanothiophene | 3,5-di-CN | -19.57 | nih.gov |

| 5-Nitrothiophene | 5-NO₂ | -25.96 | nih.govacs.org |

Steric and Electronic Influence of Alkyl Substituents (e.g., Methyl Groups)

In contrast to the deactivating nitro groups, the methyl (CH₃) groups at the 2 and 4 positions of the thiophene ring are activating groups. minia.edu.eglibretexts.org They exert a positive inductive effect (+I), donating electron density to the thiophene ring and thereby increasing its nucleophilicity. minia.edu.egdu.edu.eg This electron-donating nature would typically make the ring more reactive towards electrophiles.

However, in 2,4-Dimethyl-3,5-dinitrothiophene, the strong deactivating effect of the two nitro groups is expected to dominate the activating effect of the two methyl groups. The primary role of the methyl groups in this context is likely to be steric.

Table 2: Influence of Methyl Substitution on the Acidity of Benzoic Acids (Illustrative of Inductive and Steric Effects).

| Compound | Methyl Position | pKa in Methanol (B129727) | pKa in DMSO | Reference |

|---|---|---|---|---|

| Benzoic acid | - | 9.40 | 11.0 | |

| 2-Methylbenzoic acid | ortho | 9.93 | 11.0 | |

| 3-Methylbenzoic acid | meta | 9.68 | 11.4 | |

| 4-Methylbenzoic acid | para | 9.82 | 11.6 | |

| 2,6-Dimethylbenzoic acid | di-ortho | 10.70 | 10.1 |

This table illustrates how methyl groups can influence the electronic properties and reactivity of an aromatic ring through a combination of inductive and steric effects. A similar interplay would be expected in this compound.

Advanced Applications of Dinitrothiophenes in Materials Science and Organic Synthesis

Building Blocks for Advanced Electronic and Optoelectronic Materials

There is no readily available scientific literature that describes the development of Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaic (OPV) materials, or materials for Luminescent Solar Concentrators (LSCs) using 2,4-Dimethyl-3,5-dinitrothiophene as a key component. Research in these areas predominantly focuses on other isomers, such as 2,5-dihalo-3,4-dinitrothiophenes, which serve as precursors to the electron-accepting units in materials for organic electronics. researchgate.netossila.com

Development of Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaic Materials (OPVs)

A thorough search of scientific databases did not uncover any studies detailing the synthesis or incorporation of this compound into OLED or OPV device architectures.

Synthesis of Materials for Luminescent Solar Concentrators (LSCs)

Similarly, there is no available research demonstrating the use of this compound in the synthesis of materials for LSCs.

Precursors for Diverse Heterocyclic Systems

The conversion of dinitrothiophenes into other heterocyclic systems, such as thienopyrazines and thienothiadiazoles, is a known synthetic strategy. This typically involves the reduction of the nitro groups to diamines, followed by condensation with appropriate reagents. However, the scientific literature does not specifically document these transformations for this compound.

Synthesis of Thienopyrazines and Thienothiadiazoles

Access to Nitrogen Heterocycles via Ring-Opening Products

The reactivity of dinitrothiophenes can sometimes lead to ring-opening reactions, providing pathways to other heterocyclic structures. A notable reaction of 2,5-dimethyl-3,4-dinitrothiophene (B14613727) with secondary amines has been reported to yield dihydrothiophene derivatives, not ring-opened products. rsc.org However, no studies on the ring-opening of this compound to access nitrogen heterocycles were identified.

Monomers for Conjugated Polymers and Copolymers

The use of dinitrothiophenes as monomers in the synthesis of conjugated polymers is an active area of research. These polymers are of interest for their potential applications in organic electronics. Despite this, there is no specific mention in the surveyed literature of the polymerization of this compound to form either homopolymers or copolymers.

Applications in Catalysis (e.g., Hydrogen Evolution Catalysts)

The quest for efficient and cost-effective catalysts for the hydrogen evolution reaction (HER) is a cornerstone of renewable energy research. In this context, metal-free catalysts are highly sought after to replace expensive precious metal catalysts like platinum. A notable advancement in this area involves the use of a dinitrothiophene-based polymer.

Researchers have developed a novel metal-free HER catalyst by polymerizing 3,4-dinitrothiophene and compositing it with single-walled carbon nanotubes (SWCNTs). rsc.orgrsc.orgdntb.gov.ua This composite material, poly(3,4-dinitrothiophene)/SWCNT, demonstrates promising activity for the hydrogen evolution reaction. rsc.orgrsc.org The electron-withdrawing nitro groups on the thiophene (B33073) rings are crucial, as they enhance the polymer's ability to accept electrons, which in turn leads to a low overpotential for the HER. rsc.org

Table 1: Performance of Poly(3,4-dinitrothiophene)/SWCNT Catalyst for Hydrogen Evolution Reaction

| Parameter | Value | Reference |

| Catalyst | Poly(3,4-dinitrothiophene)/SWCNT | rsc.orgrsc.org |

| Reaction | Hydrogen Evolution Reaction (HER) | rsc.orgrsc.org |

| Overpotential | ca. 0.040 V | rsc.orgrsc.orgresearchgate.net |

| Hydrogen Generation Rate | 44.2 μmol h⁻¹ cm⁻² | rsc.orgrsc.org |

This development underscores the potential of dinitrothiophene derivatives in the design of next-generation, metal-free electrocatalysts for sustainable energy applications.

Strategic Intermediates in Complex Organic Synthesis

Dinitrothiophenes serve as versatile building blocks in the synthesis of more complex and functionalized organic molecules, particularly those with applications in materials science. The nitro groups can be readily transformed into other functional groups, and the thiophene ring itself can be incorporated into larger conjugated systems.

One key example is the use of 2,5-dibromo-3,4-dinitrothiophene (B14878) as a precursor for electron-deficient thieno[3,4-b]thiadiazoles and thienopyrazines. ossila.com The bromo substituents allow for carbon-carbon bond-forming reactions such as Stille or Suzuki couplings, while the nitro groups can be reduced to amino groups, which can then be cyclized to form the desired heterocyclic systems. ossila.com These resulting materials are valuable in the fabrication of organic solar cells and photodetectors. ossila.com For instance, a small molecule photodetector based on a thieno[3,4-b]thiadiazole derived from 2,5-dibromo-3,4-dinitrothiophene exhibited a high detectivity of 5.0 × 10¹¹ Jones at 800 nm. ossila.com

Furthermore, 2-amino-3,5-dinitrothiophene (B1266120) has been synthesized in high yield and utilized as a key intermediate for chromophores used in photonic polymers. rsc.orgrsc.org Following diazotization, this intermediate can be coupled with other aromatic systems to create push-pull compounds with interesting nonlinear optical properties. rsc.org

While extensive research on the specific applications of this compound is not widely reported, studies on the closely related 2,5-dimethyl-3,4-dinitrothiophene provide insight into its reactivity. This compound has been shown to react with secondary amines like morpholine (B109124) and piperidine (B6355638) to yield 2,5-dimethyl-trans-2,3-diamino-4-nitro-2,3-dihydrothiophenes. rsc.org The structure of the resulting dimorpholino adduct has been confirmed by X-ray crystallography, revealing a puckered dihydrothiophene ring. rsc.org This reactivity highlights the potential of dimethyl-dinitrothiophenes to serve as precursors for novel, highly functionalized heterocyclic structures.

The synthetic utility of dinitrothiophenes is further demonstrated by the ring-opening reactions of 3,4-dinitrothiophene, which can be exploited to produce 1,4-disubstituted 3-hydroximino-2-nitro-1-butenes, showcasing the versatility of the dinitrothiophene scaffold in accessing diverse chemical structures. researchgate.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.